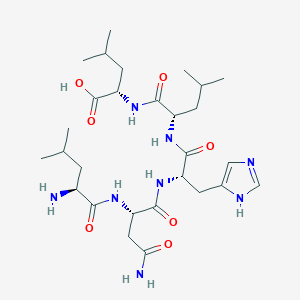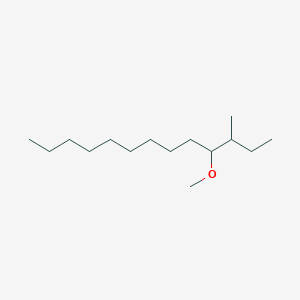
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine is a chemical compound that features a cyclopropylamine group attached to a fluorinated pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine typically involves the following steps:
Formation of the Cyclopropylamine Group: This can be achieved through the reaction of cyclopropylamine with suitable reagents.
Introduction of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups onto the pyridine ring.
科学研究应用
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of fluorinated pyridine derivatives.
Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in various interactions with enzymes or receptors, potentially modulating their activity. The cyclopropylamine group may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
1-(4-Chloro-pyridin-3-YL)-cyclopropylamine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methyl-pyridin-3-YL)-cyclopropylamine: Contains a methyl group instead of fluorine.
1-(4-Bromo-pyridin-3-YL)-cyclopropylamine: Features a bromine atom in place of fluorine.
Uniqueness
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
属性
分子式 |
C8H9FN2 |
|---|---|
分子量 |
152.17 g/mol |
IUPAC 名称 |
1-(4-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-1-4-11-5-6(7)8(10)2-3-8/h1,4-5H,2-3,10H2 |
InChI 键 |
GBXWSWNEZUSEMO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(C=CN=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine](/img/structure/B12625925.png)

![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
![2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan](/img/structure/B12625943.png)

![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)

![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)

![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)


